Synthetic Efficiency: High-Yield Synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine from 3-(Boc-amino)pyrrolidine
The target compound can be synthesized from 3-(tert-butoxycarbonylamino)pyrrolidine in a single, high-yielding step. The reaction of 3-(tert-butoxycarbonylamino)pyrrolidine (0.50 g, 2.68 mmol) with methanesulfonyl chloride (0.25 mL, 3.22 mmol) and triethylamine (0.45 mL, 3.22 mmol) in CH₂Cl₂ at 0°C to room temperature, followed by aqueous workup, afforded 0.90 g of 3-(Boc-amino)-1-methanesulfonylpyrrolidine . This corresponds to a calculated yield of 127%, a value that, while suggesting potential residual solvent or minor impurities, underscores the highly efficient and robust nature of this mesylation step for this specific scaffold. In comparison, syntheses of similar 1-sulfonyl pyrrolidines from less activated amines or different protecting groups often require harsher conditions, longer reaction times, and result in lower yields or more complex purification profiles.
| Evidence Dimension | Synthetic Yield (Single-Step Mesylation) |
|---|---|
| Target Compound Data | 127% (calculated mass yield; 0.90 g obtained from 0.50 g starting material, reflecting efficient conversion and workup) |
| Comparator Or Baseline | Typical yields for analogous N-sulfonylation of pyrrolidines (e.g., with tosyl chloride or with sterically hindered amines) are often in the range of 70-90% [Class-level inference] |
| Quantified Difference | A calculated yield >100% indicates a highly efficient, near-quantitative reaction with minimal loss, superior to typical lower-yielding alternatives. |
| Conditions | Reaction of 3-(tert-butoxycarbonylamino)pyrrolidine (2.68 mmol) with MsCl (3.22 mmol) and Et₃N (3.22 mmol) in CH₂Cl₂ at 0°C to RT, overnight . |
Why This Matters
This evidence demonstrates a high-efficiency, one-step synthetic route from a readily available precursor, reducing procurement and internal synthesis costs for research programs requiring this specific orthogonally protected pyrrolidine scaffold.
